molecular formula C32H25NO8 B341035 1,3-BIS(2-OXO-2-PHENYLETHYL) 5-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXYLATE

1,3-BIS(2-OXO-2-PHENYLETHYL) 5-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXYLATE

Cat. No.: B341035
M. Wt: 551.5 g/mol
InChI Key: MZWZHMQKPYLPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-oxo-2-phenylethyl) 5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)isophthalate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS(2-OXO-2-PHENYLETHYL) 5-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXYLATE typically involves multicomponent reactions. These reactions are advantageous due to their efficiency, reduced waste, and high atom economy. A common synthetic route involves the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(2-oxo-2-phenylethyl) 5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)isophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Bis(2-oxo-2-phenylethyl) 5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)isophthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-BIS(2-OXO-2-PHENYLETHYL) 5-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1,3-BIS(2-OXO-2-PHENYLETHYL) 5-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXYLATE apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H25NO8

Molecular Weight

551.5 g/mol

IUPAC Name

diphenacyl 5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C32H25NO8/c34-27(20-9-3-1-4-10-20)18-40-31(38)22-15-23(32(39)41-19-28(35)21-11-5-2-6-12-21)17-24(16-22)33-29(36)25-13-7-8-14-26(25)30(33)37/h1-12,15-17,25-26H,13-14,18-19H2

InChI Key

MZWZHMQKPYLPHY-UHFFFAOYSA-N

SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)OCC(=O)C4=CC=CC=C4)C(=O)OCC(=O)C5=CC=CC=C5

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)OCC(=O)C4=CC=CC=C4)C(=O)OCC(=O)C5=CC=CC=C5

Origin of Product

United States

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